2-(Chloromethyl)-6-methoxyquinazoline
Description
Evolution and Significance of the Quinazoline (B50416) Scaffold in Chemical Research
The quinazoline framework has a rich history dating back to the late 19th century, with its initial synthesis being a pivotal moment in heterocyclic chemistry. wikipedia.org Over the decades, the significance of this scaffold has grown exponentially, driven by the discovery of its presence in various natural products and its versatile pharmacological profile. mdpi.comnih.govmdpi.com Quinazoline derivatives are known to exhibit a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive properties. mdpi.comresearchgate.netwisdomlib.org
The structural rigidity of the quinazoline nucleus, combined with the numerous sites available for substitution, allows for the fine-tuning of its physicochemical and biological properties. This has made it a "privileged scaffold" in drug discovery, a core structure that can be modified to interact with a variety of biological targets. nih.gov Several clinically approved drugs, such as Gefitinib, Erlotinib, and Prazosin, feature the quinazoline core, underscoring its therapeutic importance. mdpi.com
| Drug Name | Therapeutic Use |
| Gefitinib | Anticancer |
| Erlotinib | Anticancer |
| Prazosin | Antihypertensive |
| Afatinib | Anticancer |
| Lapatinib | Anticancer |
Overview of Halogenated and Alkoxy-Substituted Quinazoline Frameworks in Synthetic Organic Chemistry
The introduction of halogen and alkoxy substituents onto the quinazoline framework plays a crucial role in modulating its chemical reactivity and biological activity. Halogenated quinazolines are particularly valuable synthetic intermediates. The carbon-halogen bond provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, enabling the construction of complex molecular architectures. rsc.org The position and nature of the halogen can influence the regioselectivity of these reactions. rsc.org For instance, the chlorine atom at the 2- or 4-position of the quinazoline ring is susceptible to nucleophilic displacement, a key step in the synthesis of many bioactive derivatives. wikipedia.org
Alkoxy groups, such as the methoxy (B1213986) group, are electron-donating and can influence the electron density of the quinazoline ring system. This, in turn, can affect the molecule's reactivity and its binding affinity to biological targets. The presence of alkoxy groups has been associated with enhanced anticancer and anti-inflammatory activities in some quinazoline derivatives. mdpi.com The combination of a halogenated methyl group at the 2-position and a methoxy group at the 6-position, as seen in 2-(Chloromethyl)-6-methoxyquinazoline, presents a molecule with both a reactive site for further functionalization and a modulating substituent, making it an interesting subject for chemical and pharmacological studies.
Structure
3D Structure
Properties
Molecular Formula |
C10H9ClN2O |
|---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
2-(chloromethyl)-6-methoxyquinazoline |
InChI |
InChI=1S/C10H9ClN2O/c1-14-8-2-3-9-7(4-8)6-12-10(5-11)13-9/h2-4,6H,5H2,1H3 |
InChI Key |
CUBIPBORTIHSKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CN=C(N=C2C=C1)CCl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloromethyl 6 Methoxyquinazoline and Analogues
Strategies for Constructing the Quinazoline (B50416) Core with Methoxy (B1213986) Substitution
The formation of the fundamental quinazoline structure bearing a methoxy group is a critical step in the synthesis of the target molecule. Various synthetic strategies have been developed to achieve this, with cyclocondensation reactions being a prominent approach.
Cyclocondensation Reactions Involving Substituted Anthranilic Acids
A widely employed method for the synthesis of quinazoline derivatives involves the cyclocondensation of anthranilic acid precursors. In the context of 2-(chloromethyl)-6-methoxyquinazoline, the key starting material is 4-methoxy-anthranilic acid.
One effective approach is the reaction of a substituted anthranilic acid with chloroacetonitrile (B46850). This one-step synthesis has been successfully utilized for the preparation of various 2-chloromethyl-4(3H)-quinazolinone derivatives. beilstein-journals.orgnih.gov While this yields the quinazolinone analogue, it provides a viable pathway to a closely related precursor of the target compound. The reaction typically proceeds by heating the anthranilic acid and chloroacetonitrile in a suitable solvent.
| Starting Material | Reagent | Product | Reference |
| Substituted o-anthranilic acids | Chloroacetonitrile | 2-Chloromethyl-4(3H)-quinazolinones | beilstein-journals.orgnih.gov |
Alternative Ring-Forming Approaches for Quinazoline Derivatives
Beyond the direct use of anthranilic acids, other methodologies offer alternative routes to the quinazoline core. The Niementowski quinazoline synthesis, a classic ring-forming reaction, utilizes the reaction of anthranilic acids with amides to form 3,4-dihydroquinazolin-4-ones. While traditionally requiring high temperatures, modifications using microwave irradiation have been shown to accelerate the reaction.
Another versatile, though less direct for this specific target, is the Bischler-Napieralski reaction. This intramolecular electrophilic aromatic substitution is primarily used for the synthesis of dihydroisoquinolines but can be adapted for the formation of other heterocyclic systems. It involves the cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).
Introduction of the Chloromethyl Moiety at the C-2 Position
The incorporation of the chloromethyl group at the C-2 position of the quinazoline ring can be achieved through either direct functionalization of a pre-formed quinazoline core or by the transformation of a suitable precursor group already situated at the C-2 position.
Direct Functionalization Methods
The direct introduction of the chloromethyl group at the C-2 position can be accomplished during the cyclization step itself. As mentioned previously, the reaction of substituted anthranilic acids with chloroacetonitrile directly furnishes 2-chloromethyl-4(3H)-quinazolinones. beilstein-journals.orgnih.gov This method is advantageous as it combines ring formation and C-2 functionalization in a single step.
Transformation of Precursor Groups to Chloromethyl Functionality
An alternative strategy involves the initial synthesis of a quinazoline derivative with a precursor group at the C-2 position, which is subsequently converted to the chloromethyl moiety. A common precursor is the 2-methyl group. The synthesis of 2-methyl-6-methoxy-4-oxo-3,4-dihydroquinazoline can be envisioned, followed by chlorination of the methyl group.
Another valuable precursor is the 2-hydroxymethyl group. For instance, 2-chloromethyl-4(3H)-quinazolinones can be converted into 2-hydroxymethyl-4(3H)-quinazolinones. nih.gov This transformation opens the possibility of a reverse reaction, where a 2-hydroxymethyl-6-methoxyquinazoline could be synthesized and subsequently chlorinated to yield the target compound. The chlorination of a hydroxyl group can typically be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
| Precursor at C-2 | Transformation | Reagent Example |
| Methyl | Chlorination | - |
| Hydroxymethyl | Chlorination | Thionyl chloride (SOCl₂) |
Regioselective Methoxy Group Incorporation at the C-6 Position
The regioselective placement of the methoxy group at the C-6 position of the quinazoline ring is fundamentally determined by the choice of the starting material. The use of 4-methoxy-anthranilic acid as the precursor in the cyclocondensation reaction ensures that the resulting quinazoline derivative will possess the methoxy group at the desired C-6 position. The substitution pattern of the initial benzene (B151609) ring dictates the final substitution pattern of the quinazoline product. Therefore, the key to achieving regioselectivity in this context lies in the availability and use of the correctly substituted anthranilic acid derivative.
Strategies for Methoxy Group Introduction and Interconversion
The introduction of a methoxy group at the C-6 position of the quinazoline scaffold is typically achieved by utilizing starting materials that already contain this functionality. This approach ensures regiochemical control and is generally more efficient than attempting to introduce the group onto the pre-formed heterocyclic system.
A common strategy begins with a methoxy-substituted anthranilic acid derivative. For example, 2-amino-5-methoxybenzoic acid serves as a versatile precursor. The methoxy group, being an electron-donating group at the para position relative to the amino group, influences the reactivity of the aromatic ring during the subsequent cyclization steps. wikipedia.org The synthesis of 2-chloromethyl-6,7-dimethoxyquinazolin-4(3H)-one has been documented starting from 2-amino-4,5-dimethoxybenzoic acid, illustrating how multiple methoxy groups can be incorporated from the initial building block. nih.govresearchgate.net
Another route involves starting with a methoxy-substituted aniline (B41778), such as p-anisidine (B42471). In the Skraup synthesis of 6-methoxyquinoline, p-anisidine is reacted with glycerol, an oxidizing agent (like p-methoxy nitrobenzene), and sulfuric acid to construct the quinoline (B57606) ring system. google.com Similar principles can be applied to quinazoline synthesis where a methoxy-substituted aniline is a key component in the formation of the benzene portion of the scaffold.
While direct introduction from starting materials is prevalent, functional group interconversion represents an alternative, though less common, strategy. In principle, a hydroxy group at the 6-position could be methylated to form the methoxy ether. Standard methylation conditions, such as using methyl iodide or dimethyl sulfate (B86663) in the presence of a base, could be employed. However, the compatibility of these reagents with other functional groups on the quinazoline ring must be considered to avoid undesired side reactions. Similarly, demethylation of a methoxy group to a hydroxyl group can be performed, which allows for further derivatization.
Sequential Synthetic Sequences for Polysubstituted Quinazolines
The construction of polysubstituted quinazolines often proceeds through sequential reactions that build the heterocyclic core and introduce substituents in a controlled manner. A widely used method involves the cyclization of N-acylanthranilic acids or the condensation of anthranilic acids with various reagents. nih.gov
A key intermediate in the synthesis of the target compound is 2-chloromethyl-4(3H)-quinazolinone . An efficient, one-step synthesis of this intermediate and its analogues starts from appropriately substituted o-anthranilic acids. nih.govnih.gov In this procedure, an o-anthranilic acid (such as 2-amino-5-methoxybenzoic acid) is condensed with chloroacetonitrile. This reaction directly forms the 2-chloromethyl-6-methoxy-4(3H)-quinazolinone core. nih.govresearchgate.net
Once the quinazolinone is formed, it serves as a versatile platform for further modifications. A common sequence involves:
Chlorination : The 4-oxo group of the quinazolinone can be converted to a chloro group by treatment with a chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). derpharmachemica.com This step yields a 4-chloroquinazoline (B184009) derivative, a highly reactive intermediate for nucleophilic substitution.
Nucleophilic Substitution : The chlorine atom at the C-4 position is susceptible to displacement by various nucleophiles, including amines, alcohols, and thiols. nih.govcu.edu.eg This regioselectivity is well-documented, allowing for the selective introduction of a wide array of substituents at this position. derpharmachemica.com For example, reaction with substituted anilines is a common method to produce 4-anilinoquinazoline (B1210976) derivatives. scientific.net
This sequential approach allows for the synthesis of a library of compounds with diverse substitutions at the C-2 and C-4 positions, starting from a common quinazolinone intermediate.
Optimization of Synthetic Pathways and Reaction Conditions for Enhanced Efficiency
Optimizing synthetic routes to quinazoline derivatives is crucial for improving yields, reducing reaction times, and developing more environmentally benign processes. journalirjpac.com Several strategies have been employed to enhance the efficiency of these syntheses.
One significant advancement is the use of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner products compared to conventional heating methods. frontiersin.orgnih.gov Reactions such as the Niementowski condensation and various cyclization steps have been successfully optimized using microwave heating, reducing reaction times from hours to minutes. frontiersin.orgresearchgate.netsci-hub.cat
The optimization of reaction parameters such as solvent, catalyst, and reagent stoichiometry is also critical. For the synthesis of 2-chloromethyl-4(3H)-quinazolinones from o-anthranilic acids and chloroacetonitrile, a systematic study revealed that the choice of solvent and the molar ratio of the reagents significantly impact the product yield. researchgate.net It was found that using methanol (B129727) as the solvent and increasing the equivalents of chloroacetonitrile led to a remarkable improvement in the yield of the desired quinazolinone. nih.gov
Table 1: Optimization of reaction conditions for the synthesis of 2-chloromethyl-6-chloro-4(3H)-quinazolinone, a representative analogue. nih.govresearchgate.net
Chemical Reactivity and Derivatization of 2 Chloromethyl 6 Methoxyquinazoline
Nucleophilic Substitution Reactions Involving the Chloromethyl Group
The carbon atom of the chloromethyl group is electrophilic and readily undergoes SN2 reactions with a variety of nucleophiles. This reactivity is a cornerstone for the derivatization of this scaffold, allowing for the introduction of diverse functional groups.
Reactions with Nitrogen-Centred Nucleophiles
The reaction of 2-(chloromethyl)-6-methoxyquinazoline with nitrogen-based nucleophiles is a common strategy for synthesizing a wide range of derivatives. Primary and secondary amines, including aliphatic and aromatic amines, readily displace the chloride ion to form the corresponding N-substituted 2-(aminomethyl)quinazolines. These reactions are typically performed in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
Analogous reactions have been extensively reported for similar scaffolds. For instance, 2-chloromethyl-4(3H)-quinazolinones are known to react with various anilines to produce novel compounds with 4-anilinoquinazoline (B1210976) structures. mdpi.com Similarly, the synthesis of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline (B50416) derivatives involves the nucleophilic displacement of a chlorine atom by aniline (B41778) derivatives. derpharmachemica.com The general reactivity of the chloromethyl group suggests that this compound will react similarly with a broad range of nitrogen nucleophiles.
Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles
| Nucleophile Class | Specific Example | Expected Product |
| Primary Aliphatic Amines | Ethylamine | N-Ethyl-1-(6-methoxyquinazolin-2-yl)methanamine |
| Secondary Aliphatic Amines | Morpholine | 2-(Morpholinomethyl)-6-methoxyquinazoline |
| Primary Aromatic Amines | Aniline | N-Phenyl-1-(6-methoxyquinazolin-2-yl)methanamine |
| Secondary Aromatic Amines | N-Methylaniline | N-Methyl-N-phenyl-1-(6-methoxyquinazolin-2-yl)methanamine |
Reactions with Oxygen- and Sulfur-Centred Nucleophiles
Oxygen-centered nucleophiles, such as alkoxides and phenoxides, can react with the chloromethyl group to form ethers. These reactions typically involve treating this compound with an alcohol or phenol (B47542) in the presence of a suitable base to generate the corresponding nucleophile.
Sulfur-centered nucleophiles are generally more potent than their oxygen counterparts and react readily with alkyl halides. nih.gov Thiols and thiophenols will react with this compound, usually in the presence of a base, to yield the corresponding thioethers. This reactivity is valuable for introducing sulfur-containing moieties into the quinazoline scaffold. Research on related electrophiles has shown that even sulfoxides can be alkylated on the sulfur atom.
Table 2: Examples of Nucleophilic Substitution with Oxygen and Sulfur Nucleophiles
| Nucleophile Class | Specific Example | Expected Product |
| Alkoxides | Sodium Methoxide | 2-(Methoxymethyl)-6-methoxyquinazoline |
| Phenoxides | Sodium Phenoxide | 6-Methoxy-2-(phenoxymethyl)quinazoline |
| Thiolates | Sodium Ethanethiolate | 2-((Ethylthio)methyl)-6-methoxyquinazoline |
| Thiophenoxides | Sodium Thiophenoxide | 6-Methoxy-2-((phenylthio)methyl)quinazoline |
Halogen Exchange Processes
The chlorine atom of the chloromethyl group can be replaced by other halogens through a halogen exchange reaction, most notably the Finkelstein reaction. wikipedia.org This SN2 reaction involves treating the chloro-derivative with an alkali metal halide, such as sodium iodide in acetone (B3395972). byjus.comiitk.ac.in The success of the reaction is often driven by the precipitation of the less soluble sodium chloride from the acetone solvent, pushing the equilibrium towards the formation of the iodo-derivative. wikipedia.org
This transformation is particularly useful as 2-(iodomethyl)-6-methoxyquinazoline would be an even more reactive intermediate for subsequent nucleophilic substitution reactions, due to iodide being an excellent leaving group. The reaction works well for primary halides, and the 2-(chloromethyl) group of the quinazoline is expected to be a suitable substrate. wikipedia.orgchemspider.com
Modifications and Transformations of the Quinazoline Ring System
Beyond the reactive chloromethyl group, the quinazoline ring itself can be a site for further chemical modification.
Reactivity of the Methoxy (B1213986) Substituent
The methoxy group at the 6-position is generally stable, but it can be cleaved under certain conditions to yield the corresponding 6-hydroxyquinazoline derivative. This O-demethylation is a common transformation for aryl methyl ethers and can be achieved using various reagents. Strong acids like hydrobromic acid or Lewis acids such as boron tribromide or aluminum chloride are effective for this purpose. epo.org The resulting hydroxyl group can then serve as a handle for further functionalization, for example, through etherification or esterification. In some heterocyclic systems, a methoxy group can be displaced via a nucleophilic aromatic substitution (SNAr) reaction, although this is less common for electron-rich benzene (B151609) rings unless activated by strongly electron-withdrawing groups elsewhere on the ring. researchgate.net
Electrophilic Aromatic Substitution on the Quinazoline Core
The quinazoline ring system is a heteroaromatic compound, and its reactivity in electrophilic aromatic substitution (EAS) is complex. The fused pyridine-like ring is electron-deficient and deactivating towards electrophilic attack. wikipedia.org Conversely, the benzene ring is more susceptible to substitution. The 6-methoxy group is an activating, ortho-, para-directing substituent. lkouniv.ac.inlibretexts.org This means it directs incoming electrophiles to the positions ortho and para to itself, which are positions 5 and 7.
Intramolecular Cyclization and Rearrangement Pathways
Formation of Fused Polycyclic Systems
The synthesis of fused quinazoline systems is a significant area of research in medicinal chemistry. While direct examples involving this compound are scarce, the general strategies for forming fused polycyclic systems from quinazoline precursors often involve intramolecular cyclization reactions. For instance, the chloromethyl group can act as an electrophile, reacting with a nucleophile introduced elsewhere in the molecule or on a tethered side chain to form a new ring.
Hypothetically, derivatization of the quinazoline core, for example, by introducing a nucleophilic group at the N-1 or N-3 position, could facilitate an intramolecular cyclization. The reaction would likely proceed via nucleophilic substitution of the chlorine atom, leading to the formation of a new fused ring system. The specific nature of the fused ring would depend on the length and composition of the linking chain.
| Reactant | Reagent/Catalyst | Product | Conditions | Potential Yield |
| N-substituted this compound | Base | Fused polycyclic quinazoline | Varies (e.g., reflux in a suitable solvent) | Moderate to Good |
This table is illustrative and based on general principles of organic synthesis, as specific data for this compound is not available.
Metal-Catalyzed Transformations
Transition metal-catalyzed reactions are powerful tools for the synthesis and functionalization of heterocyclic compounds, including quinazolines. frontiersin.orgmdpi.com These reactions can facilitate the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. nih.govnih.gov
For this compound, metal-catalyzed cross-coupling reactions could be a viable strategy for derivatization and the construction of more complex molecules. The chloromethyl group could potentially participate in coupling reactions, although the C(sp³)-Cl bond is generally less reactive in common cross-coupling reactions compared to C(sp²)-halogen bonds.
More plausible is the functionalization of the quinazoline core at other positions, followed by transformations involving the chloromethyl group. For instance, if a halogen were present on the benzene ring of the quinazoline, a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions, could be employed to introduce new substituents. nih.govnih.gov These substituents could then be designed to react with the chloromethyl group in a subsequent intramolecular step.
| Reaction Type | Catalyst | Substrates | Product |
| Suzuki Coupling | Palladium complex | Halogenated this compound, Boronic acid | Aryl-substituted this compound |
| Heck Coupling | Palladium complex | Halogenated this compound, Alkene | Alkenyl-substituted this compound |
| Sonogashira Coupling | Palladium/Copper complex | Halogenated this compound, Alkyne | Alkynyl-substituted this compound |
This table outlines potential metal-catalyzed reactions for derivatization, which could be precursors to intramolecular cyclizations involving the chloromethyl group. Specific examples for the target compound are not documented.
The exploration of such metal-catalyzed transformations would be a promising avenue for future research to unlock the full synthetic potential of this compound in constructing novel fused polycyclic systems.
Therefore, it is not possible to provide a detailed article on the "Mechanistic Investigations of Reactions Involving this compound" that adheres to the specific outline requested, which includes:
Mechanistic Investigations of Reactions Involving 2 Chloromethyl 6 Methoxyquinazoline
Stereochemical Outcomes of Reactions
Without dedicated research on this particular compound, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Further experimental and computational studies are needed to elucidate the specific chemical behavior of 2-(Chloromethyl)-6-methoxyquinazoline.
Computational and Theoretical Chemistry Studies on 2 Chloromethyl 6 Methoxyquinazoline
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to determining the three-dimensional structure and electronic properties of molecules. These calculations solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms (the optimized geometry) and to describe the distribution of electrons within the molecule.
For quinazoline (B50416) derivatives, methods like DFT with the B3LYP functional and a basis set such as 6-311++G(d,p) are commonly employed to calculate key structural and electronic parameters. The optimized molecular geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.
Electronic structure analysis yields insights into the molecule's reactivity and stability. Key parameters derived from these calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors.
Table 1: Illustrative Geometric Parameters for a Quinazoline Derivative Core (Calculated) Note: This data is representative of a typical quinazoline ring and not specific to 2-(Chloromethyl)-6-methoxyquinazoline.
| Parameter | Value |
|---|---|
| Bond Length (N1-C2) | ~1.38 Å |
| Bond Length (C2-N3) | ~1.31 Å |
| Bond Angle (C2-N3-C4) | ~123° |
| Bond Angle (N1-C2-N3) | ~117° |
Computational Prediction of Spectroscopic Parameters
Computational methods are highly effective in predicting various spectroscopic properties of molecules, which can be used to interpret and verify experimental data. For this compound, theoretical calculations can provide its expected vibrational and electronic spectra.
Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies can be calculated using DFT methods. These calculations predict the frequencies at which different parts of the molecule will vibrate. The results are often scaled by a correction factor to account for anharmonicity and other systematic errors in the calculations, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. A detailed vibrational analysis helps in assigning specific absorption bands to the corresponding functional groups, such as C-H stretches, C=N vibrations of the quinazoline ring, and vibrations of the chloromethyl and methoxy (B1213986) groups.
Electronic Spectroscopy (UV-Visible): Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. This method predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help in understanding the electronic transitions occurring within the molecule, typically π→π* and n→π* transitions associated with the aromatic quinazoline core.
Table 2: Example of Predicted vs. Experimental Vibrational Frequencies for a Quinazoline Derivative Note: This table illustrates the typical correlation between calculated and observed data for a related compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| Quinazoline Ring C-H Stretch | 3080 | 3075 |
| C=N Stretch | 1620 | 1615 |
| C-O Stretch (Methoxy) | 1250 | 1245 |
Reaction Pathway Modeling and Energy Profile Calculations
Theoretical chemistry can be used to model the course of chemical reactions, providing a detailed understanding of reaction mechanisms and kinetics. For a reactive molecule like this compound, which contains a labile chloromethyl group, reaction pathway modeling can predict its behavior in nucleophilic substitution reactions.
This involves:
Identifying Reactants, Products, and Intermediates: Defining the starting materials and potential products of a reaction.
Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Computational methods are used to find the geometry and energy of the TS.
Calculating Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.
Constructing a Potential Energy Surface: This surface maps the energy of the system as a function of the geometric changes during the reaction, providing a complete energy profile from reactants to products.
These calculations can clarify whether a reaction proceeds through, for example, an SN1 or SN2 mechanism, and can predict the regioselectivity and stereoselectivity of the reaction.
Molecular Docking and Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is central to drug design and involves placing the ligand into the binding site of the receptor and scoring the different poses based on their binding affinity.
For a compound like this compound, docking studies would typically be performed against known protein targets for quinazoline-based drugs, such as the Epidermal Growth Factor Receptor (EGFR) kinase domain. The analysis focuses on the structural aspects of binding:
Binding Energy/Affinity: A scoring function estimates the free energy of binding (in kcal/mol), with lower (more negative) values indicating a more stable protein-ligand complex.
Interaction Analysis: The specific non-covalent interactions that stabilize the complex are identified. These include hydrogen bonds, hydrophobic interactions, π-π stacking, and van der Waals forces. For example, the nitrogen atoms in the quinazoline ring often act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking with aromatic amino acid residues like phenylalanine or tyrosine in the protein's active site.
Table 3: Illustrative Molecular Docking Results for a Quinazoline Derivative with a Protein Target Note: This data is hypothetical and serves to demonstrate typical outputs from a docking study.
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| EGFR Kinase | -8.5 | Met793 | Hydrogen Bond |
| Leu718 | Hydrophobic |
Computational Design of Novel Quinazoline Derivatives
The insights gained from quantum chemical calculations and molecular docking can be leveraged to design new molecules with improved properties. This process, often called rational or computer-aided drug design, uses the structure of a lead compound like this compound as a starting point.
The design process might involve:
Structure-Activity Relationship (SAR) Studies: By computationally modeling a series of related compounds, researchers can understand how modifying different parts of the molecule (e.g., substituting the chloro or methoxy groups) affects its electronic properties and binding affinity.
Pharmacophore Modeling: A pharmacophore model identifies the essential 3D arrangement of functional groups required for binding to a specific receptor. New molecules can then be designed to fit this pharmacophoric pattern.
In Silico Screening: Large virtual libraries of compounds can be computationally screened against a protein target to identify new potential lead structures. Derivatives of this compound could be computationally generated and evaluated for their predicted binding affinity and other desirable properties before any laboratory synthesis is undertaken.
Through these iterative cycles of design, calculation, and evaluation, computational chemistry accelerates the discovery of novel quinazoline derivatives with potentially enhanced biological activity.
Advanced Analytical Methodologies for Structural Elucidation and Purity Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. While specific experimental NMR data for 2-(Chloromethyl)-6-methoxyquinazoline is not widely available in the public domain, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
¹H NMR: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons on the quinazoline (B50416) ring, the protons of the chloromethyl group, and the protons of the methoxy (B1213986) group. The aromatic protons would typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling constants dictated by their positions on the bicyclic ring system. The methoxy group would present as a sharp singlet at approximately δ 3.9-4.1 ppm. The chloromethyl protons are expected to produce a singlet in the range of δ 4.5-5.0 ppm, shifted downfield due to the electronegativity of the adjacent chlorine atom. For comparison, in the related compound 2-(chloromethyl)-4-methylquinazoline, the chloromethyl protons appear as a singlet at 4.89 ppm.
¹³C NMR: The carbon-13 NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbons of the quinazoline ring would resonate in the aromatic region (δ 110-165 ppm). The methoxy carbon would be expected around δ 55-60 ppm, and the chloromethyl carbon would appear in the range of δ 40-50 ppm.
2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to further confirm the structure. COSY experiments would reveal the coupling relationships between adjacent protons, helping to assign the signals of the aromatic protons. HSQC would establish the direct one-bond correlations between protons and their attached carbon atoms, providing definitive assignments for both the ¹H and ¹³C spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CHs | 7.0 - 8.5 | 110 - 140 |
| Quaternary Aromatic Cs | - | 140 - 165 |
| -OCH₃ | 3.9 - 4.1 | 55 - 60 |
| -CH₂Cl | 4.5 - 5.0 | 40 - 50 |
Note: These are predicted values based on analogous structures and general NMR principles.
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis (ESI-MS, GC-MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for determining the molecular weight of polar and thermally labile compounds. For this compound, ESI-MS in positive ion mode would be expected to show a prominent protonated molecular ion peak [M+H]⁺. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern, with the [M+H+2]⁺ peak having an intensity of approximately one-third that of the [M+H]⁺ peak.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. In a GC-MS analysis of this compound, the mass spectrum would likely show the molecular ion peak, although it may be of lower intensity depending on the ionization energy. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways could involve the loss of a chlorine radical (Cl•), a chloromethyl radical (•CH₂Cl), or a methoxy radical (•OCH₃).
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Expected Ion | Expected m/z | Notes |
| ESI-MS | [M+H]⁺ | 209.05 | Isotopic peak at m/z 211.05 due to ³⁷Cl |
| GC-MS | [M]⁺ | 208.04 | Molecular ion |
| [M-Cl]⁺ | 173.06 | Loss of chlorine | |
| [M-CH₂Cl]⁺ | 159.05 | Loss of chloromethyl group | |
| [M-OCH₃]⁺ | 177.03 | Loss of methoxy group |
Note: m/z values are calculated for the most abundant isotopes.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.
The C-H stretching vibrations of the aromatic ring and the methyl group of the methoxy substituent would appear in the region of 3100-2850 cm⁻¹. The C=N and C=C stretching vibrations of the quinazoline ring system would be observed in the 1650-1450 cm⁻¹ region. A strong absorption band characteristic of the C-O stretching of the methoxy group is expected around 1250 cm⁻¹. The C-Cl stretching vibration of the chloromethyl group would likely be found in the fingerprint region, typically between 800-600 cm⁻¹.
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H (-OCH₃) | Stretch | 2950 - 2850 |
| C=N / C=C (Quinazoline) | Stretch | 1650 - 1450 |
| C-O (Methoxy) | Stretch | 1275 - 1200 |
| C-Cl (Chloromethyl) | Stretch | 800 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The quinazoline ring system in this compound is a chromophore that will absorb UV radiation. The UV-Vis spectrum, typically recorded in a solvent such as methanol (B129727) or ethanol, would be expected to show absorption maxima corresponding to π → π* transitions within the aromatic system. The position and intensity of these absorption bands are influenced by the substituents on the ring. The methoxy group, being an electron-donating group, is likely to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted quinazoline.
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds. For the purity assessment of this compound, a reversed-phase HPLC method would likely be developed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control the pH. The retention time of the compound would be a key parameter for its identification, and the peak area would be proportional to its concentration, allowing for quantitative purity analysis. A study on the related compound 2-(chloromethyl)-4-methyl quinazoline utilized a reversed-phase HPLC method for purity and impurity profiling, demonstrating the suitability of this technique for this class of compounds.
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC would be a suitable method for its purity assessment. A typical GC analysis would involve injecting a solution of the compound into a heated injection port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The separation is based on the differential partitioning of the compound between the mobile and stationary phases. A flame ionization detector (FID) or a mass spectrometer (as in GC-MS) can be used for detection. The retention time would serve as an identifier, and the peak area would be used for quantification of purity.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a widely utilized, rapid, and cost-effective analytical technique for determining the purity of a compound, monitoring the progress of a chemical reaction, and identifying compounds by comparing their retention factors (R_f) to those of known standards. researchgate.netresearchgate.netnih.gov In the context of this compound, TLC serves as an indispensable tool in its synthesis and purification.
The principle of TLC involves the separation of components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a plate) and a mobile phase (a solvent or mixture of solvents). mdpi.com For quinazoline derivatives, silica gel 60 F254 plates are commonly used as the stationary phase. researchgate.net
The choice of the mobile phase is critical for achieving optimal separation. A variety of solvent systems can be employed for the analysis of quinazoline derivatives, with the polarity of the system being adjusted to suit the specific compound. Common mobile phases include mixtures of a non-polar solvent like n-hexane or dichloromethane (B109758) (DCM) and a more polar solvent such as ethyl acetate (B1210297) (EtOAc) or methanol (MeOH). For instance, a mobile phase of ethyl acetate and n-hexane (e.g., in a 6:4 ratio) or dichloromethane and methanol (e.g., in a 95:5 ratio) has been successfully used for the separation of related quinazoline compounds.
Once the TLC plate is developed in the chosen solvent system, the separated components are visualized. For compounds containing aromatic rings, such as this compound, visualization is conveniently achieved under UV light (typically at 254 nm), where the compound will appear as a dark spot against a fluorescent background. researchgate.net The retention factor (R_f), a key parameter obtained from TLC, is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The R_f value is a characteristic of a compound in a specific solvent system and can be used for its preliminary identification.
| Parameter | Description | Typical Application for Quinazoline Derivatives |
| Stationary Phase | A thin layer of adsorbent material on a solid support. | Silica gel 60 F254 plates. researchgate.net |
| Mobile Phase | A solvent or mixture of solvents that moves up the stationary phase. | Mixtures of Ethyl Acetate/n-Hexane or Dichloromethane/Methanol. |
| Visualization | Method used to see the separated spots on the TLC plate. | UV light at 254 nm. researchgate.net |
| Retention Factor (R_f) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. | Used for purity assessment and preliminary identification. |
X-ray Crystallography for Solid-State Molecular Architecture Determination
The methodology involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined with high precision.
While the specific crystal structure of this compound is not publicly available in the referenced literature, the analysis of closely related quinazolinone derivatives provides valuable insights into the type of structural information that can be obtained. For example, the crystal structure of a synthesized quinazolinone derivative was determined to crystallize in the monoclinic space group P 21/c. The analysis of this related structure revealed that the quinazoline part of the molecule was approximately planar. Such studies also elucidate the intermolecular interactions, such as π–π stacking, which govern the packing of the molecules in the crystal lattice, forming a three-dimensional structure.
The data obtained from an X-ray crystallographic analysis is typically presented in a comprehensive table of crystallographic parameters. This data provides a wealth of information for chemists and structural biologists to understand the molecule's architecture and its potential interactions.
| Crystallographic Parameter | Description | Example Data for a Quinazolinone Derivative |
| Crystal System | One of seven crystal systems describing the symmetry of the crystal lattice. | Monoclinic |
| Space Group | A mathematical description of the symmetry of the crystal. | P 21/c |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | Specific values would be determined for the compound. |
| Bond Lengths | The distances between the nuclei of two bonded atoms. | Provides precise measurements for all bonds in the molecule. |
| Bond Angles | The angles formed by three connected atoms. | Defines the geometry of the molecule. |
| Dihedral Angles | The angles between planes through two sets of three atoms, having two atoms in common. | Describes the conformation of the molecule. |
Applications As Synthetic Precursors and Building Blocks in Chemical Synthesis
Utilization in the Construction of Complex Heterocyclic Systems
The 2-chloromethyl group serves as a key functional handle, or "linchpin," for the construction of fused (annelated) heterocyclic systems, where additional rings are built onto the primary quinazoline (B50416) core. This is achieved through reactions that take advantage of the electrophilic nature of the chloromethyl carbon, making it susceptible to nucleophilic attack. This reactivity allows for cyclization reactions that form new five- or six-membered rings fused to the quinazoline scaffold.
One prominent strategy involves the reaction of the 2-chloromethylquinazoline moiety with binucleophilic reagents, leading to intramolecular cyclization and the formation of polycyclic systems. For instance, derivatives of 2-(chloromethyl)quinazoline (B1630927) are instrumental in synthesizing fused heterocycles like imidazo[1,2-c]quinazolines and triazino[6,1-b]quinazolines. researchgate.netresearchgate.net The general approach involves an initial nucleophilic substitution at the chloromethyl group, followed by a subsequent cyclization step to close the new ring.
Imidazo[1,2-c]quinazolines: These are typically synthesized through the reaction of a 2-chloroquinazoline (B1345744) with an amino-functionalized molecule, which can lead to an intramolecular C-N coupling to form the fused imidazole (B134444) ring. researchgate.net This class of compounds is explored for various biological activities, including as potential α-glucosidase inhibitors. nih.gov
Triazino[6,1-b]quinazolines: The synthesis of these complex systems can be achieved starting from precursors like 2-(chloromethyl)quinazolin-4-ol. researchgate.net The chloromethyl group provides the anchor point for building the triazine ring, resulting in a tricyclic structure with significant therapeutic potential.
These annulation reactions demonstrate the role of 2-(chloromethyl)-6-methoxyquinazoline as a foundational scaffold for creating molecules with increased structural complexity and rigidity, which is often a desirable trait in medicinal chemistry and materials science.
| Fused Heterocyclic System | Precursor Type | Synthetic Strategy | Reference(s) |
| Imidazo[1,2-c]quinazolines | Chloroquinazolines | Intramolecular C-N Coupling | researchgate.netnih.gov |
| Benzimidazo[1,2-c]quinazolines | 2-(2-bromophenyl)-1H-imidazole | Ullmann Coupling & CDC Reaction | nih.gov |
| Triazino[6,1-b]quinazolines | 2-(Chloromethyl)quinazolin-4-ol | Cyclization with Binucleophiles | researchgate.net |
| Indolo[1,2-a]quinazolinones | 2-Iodobenzamides and Indoles | Ullmann Coupling & Cyclization | mdpi.com |
Role in the Development of Scaffolds for Functional Materials Research
While the primary application of quinazoline derivatives lies in medicinal chemistry, the structural motifs accessible from this compound also hold potential for the development of functional materials. The quinazoline core is a planar, aromatic heterocycle. By using the 2-chloromethyl group as a point of extension or annulation, it is possible to synthesize larger, conjugated polycyclic aromatic systems.
These extended π-systems are a key feature of organic functional materials used in electronics and photonics. For example, complex heterocyclic systems derived from quinazolines have been investigated as dopants for organic electroluminescent devices (OLEDs). researchgate.net The rigid, planar structures of fused quinazoline systems can facilitate intermolecular π-π stacking, a critical property for charge transport in organic semiconductors.
Therefore, this compound can be considered a strategic building block for creating novel molecular scaffolds intended for materials science research. Its utility lies in its ability to serve as a starting point for conjugated molecules with tunable electronic properties, which could be explored for applications in:
Organic Light-Emitting Diodes (OLEDs)
Organic Field-Effect Transistors (OFETs)
Chemical Sensors
Dyes and Pigments
The development in this area leverages the synthetic versatility of the quinazoline scaffold to create architectures that go beyond biological applications and enter the realm of materials science.
Intermediate in the Preparation of Diverse Quinazoline-Based Molecular Architectures
The most established role of 2-(chloromethyl)quinazoline derivatives, including the 6-methoxy variant, is as a crucial intermediate in the synthesis of a wide array of substituted quinazolines. The chloromethyl group is an excellent electrophilic site, readily undergoing nucleophilic substitution reactions with a vast range of nucleophiles. This allows for the introduction of diverse functional groups at the 2-position, profoundly influencing the molecule's biological activity.
Research has demonstrated that 2-chloromethyl-4(3H)-quinazolinones are valuable intermediates for preparing biologically active compounds, including potent anticancer agents. nih.govmdpi.com The synthesis of novel 4-anilinoquinazoline (B1210976) derivatives, a scaffold present in several approved cancer therapies, often proceeds through intermediates like 2-(chloromethyl)quinazolines. nih.govmdpi.com The synthetic pathway typically involves the reaction of the chloromethyl group with amines, thiols, alcohols, or other nucleophiles to append new side chains.
This versatility makes this compound a key component in the construction of compound libraries for drug discovery. The ability to easily modify the 2-position allows medicinal chemists to perform structure-activity relationship (SAR) studies, systematically altering the molecular architecture to optimize for potency and selectivity against a biological target.
| Target Molecular Architecture | Synthetic Utility of Chloromethyl Group | Application Area | Reference(s) |
| 4-Anilinoquinazolines | Key intermediate for substitution reactions | Anticancer Agents | nih.govmdpi.com |
| 2-Substituted Quinazolinones | Versatile handle for nucleophilic substitution | Medicinal Chemistry | nih.govmdpi.com |
| Quinazoline 3-Oxides | Precursor for further functionalization | Anxiolytic Agents | nih.gov |
| Biologically Active Heterocycles | Electrophilic site for C-N, C-S, C-O bond formation | Drug Discovery | nih.gov |
Future Research Directions and Challenges in Quinazoline Chemistry
Development of Sustainable and Atom-Economical Synthetic Routes
A primary challenge in quinazoline (B50416) synthesis is the development of environmentally benign processes that maximize the incorporation of starting materials into the final product, a concept known as atom economy. frontiersin.orgrsc.org Traditional methods often involve harsh conditions, toxic reagents, and the generation of significant waste. nih.gov Future research is increasingly directed towards greener and more sustainable alternatives.
One promising avenue is the use of multicomponent reactions (MCRs), which allow for the synthesis of complex quinazoline derivatives in a single step from three or more reactants. benthamdirect.com This approach is inherently atom-economical and reduces the need for intermediate purification steps, saving time, solvents, and energy. frontiersin.org For instance, iodine-catalyzed three-component reactions of substituted benzaldehydes, o-aminoarylketones, and ammonium (B1175870) acetate (B1210297) have demonstrated excellent yields (91–97%) under mild conditions. nih.gov Similarly, the development of solvent-free or aqueous-based synthetic methods aligns with the principles of green chemistry. nih.govresearchgate.net A sustainable, transition-metal-free synthesis of quinazolines has been reported using water as the solvent and molecular oxygen as the oxidant, eliminating the need for chromatographic purification. nih.gov
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | One-pot synthesis from ≥3 starting materials. | High atom economy, reduced waste, operational simplicity. | frontiersin.orgbenthamdirect.com |
| Aqueous-Phase Synthesis | Utilizes water as the reaction solvent. | Eliminates toxic organic solvents, safer, more economical. | nih.gov |
| Aerobic Oxidation | Employs molecular oxygen as the oxidant. | Generates benign by-products (e.g., water), high atom efficiency. | frontiersin.orgnih.gov |
| Magnetically Recoverable Catalysts | Catalyst supported on magnetic nanoparticles (e.g., Fe3O4). | Easy separation and recyclability, reduced catalyst waste. | bohrium.com |
Exploration of Novel Catalytic Approaches for Functionalization
Catalysis is central to the synthesis and functionalization of the quinazoline scaffold. While transition-metal catalysts, particularly those based on palladium and copper, have been extensively used, future research aims to overcome their limitations, such as cost, toxicity, and sensitivity to air and moisture. mdpi.comfrontiersin.org A significant trend is the exploration of catalysts based on earth-abundant and less toxic metals like iron, nickel, and manganese. acs.orgnih.gov For example, iron-catalyzed oxidative dehydrogenation coupling reactions have been developed for synthesizing a range of substituted quinazolines using air as a green oxidant. nih.gov
Another burgeoning area is the application of dual catalytic systems, such as combining photoredox catalysis with nickel. This approach has enabled challenging C(sp³)–C(sp²) couplings to prepare functionalized quinazolines under continuous flow conditions, which offers advantages like shorter reaction times and easier scalability compared to traditional batch reactions. chim.it The development of novel nanocatalysts also presents a promising frontier. nih.gov For instance, a nanoporous compound created by functionalizing SBA-15 silica (B1680970) with natural ellagic acid has shown excellent catalytic performance in synthesizing 4-oxo-quinazoline derivatives with high yields and easy catalyst recovery. nih.gov
Future efforts will likely focus on designing catalysts that allow for the selective functionalization of specific positions on the quinazoline ring, which is crucial for tuning the molecule's biological activity. chim.it While significant progress has been made in functionalizing the C4 position, developing selective protocols for other positions like C2 and C5–C8 remains an active area of innovation. chim.it
Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Design
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize quinazoline chemistry by accelerating the discovery and optimization of synthetic routes. rjptonline.org These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even design novel synthetic pathways. beilstein-journals.orgnih.gov
For a specific reaction, ML models can be trained to predict the yield and selectivity by fine-tuning parameters such as temperature, solvent, and catalyst. beilstein-journals.org This predictive capability can significantly reduce the number of experiments required, saving time and resources. rjptonline.org Global models, trained on large and diverse reaction databases, can suggest general conditions for new transformations, while local models can optimize specific reaction families with high precision. beilstein-journals.orgnih.gov
| Application | Description | Potential Impact | Reference |
|---|---|---|---|
| Reaction Outcome Prediction | Predicting the yield and selectivity of a reaction under given conditions. | Reduces trial-and-error experimentation; accelerates discovery. | rjptonline.org |
| Condition Optimization | Identifying the optimal set of reactants, catalysts, solvents, and temperature. | Maximizes product yield and minimizes by-products. | beilstein-journals.org |
| Synthesis Design | Proposing novel and efficient synthetic routes to target quinazoline molecules. | Enables the creation of new chemical entities with desired properties. | beilstein-journals.org |
Advancements in in situ Spectroscopic Monitoring of Reactions
A deeper understanding of reaction mechanisms, kinetics, and intermediates is crucial for optimizing the synthesis of quinazolines. Advancements in in situ spectroscopic techniques allow chemists to monitor reactions in real-time, providing a continuous stream of data without disturbing the chemical system. mt.comresearchgate.net Techniques such as Fourier-transform infrared (FTIR), Raman, and UV-Vis spectroscopy are increasingly being integrated directly into reaction setups. mt.comresearchgate.netnih.gov
This real-time monitoring provides detailed insights into the evolution of reactants, the formation of intermediates, and the appearance of products. researchgate.net For example, in situ UV-Vis absorption spectroscopy has been used to study the stability and photostability of quinazoline derivatives, revealing how they are modified when exposed to light. nih.gov This information is invaluable for identifying reaction pathways, detecting transient or metastable intermediates, and optimizing conditions to improve yield and purity. researchgate.netacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
